Gancaonin I

Vue d'ensemble

Description

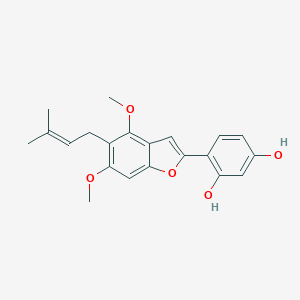

. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. The chemical structure of Gancaonin I is characterized by a 1-benzofuran core substituted with methoxy groups at positions 4 and 6, a prenyl group at position 5, and a 2,4-dihydroxyphenyl group at position 2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gancaonin I can be synthesized through various chemical reactions involving the formation of the benzofuran core and subsequent functionalization.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Glycyrrhiza uralensis using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Gancaonin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Mécanisme D'action

Gancaonin I exerts its effects through various molecular mechanisms:

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: this compound modulates the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Gancaonin I is unique among prenylated flavonoids due to its specific substitution pattern and biological activities. Similar compounds include:

Gancaonin A: Another prenylated flavonoid with similar antibacterial and anti-inflammatory properties.

Isoglycyrol: Known for its antioxidant and anticancer activities.

Gancaonin N: Exhibits anti-inflammatory effects by downregulating the NF-κB/MAPK pathway

Activité Biologique

Gancaonin I, a compound derived from the traditional medicinal plant Glycyrrhiza uralensis, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-inflammatory and anticancer effects, supported by various research findings and case studies.

This compound is categorized as an isoflavanone, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula is C21H20O5, and it exhibits a range of pharmacological effects attributed to its ability to modulate various biochemical pathways.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound through mechanisms involving the inhibition of pro-inflammatory cytokines and mediators.

- Inhibition of Nitric Oxide Synthase (iNOS) : this compound significantly reduces the expression of iNOS, an enzyme responsible for nitric oxide production in inflammatory responses. This action helps mitigate inflammation in various cell types, including macrophages and lung epithelial cells .

- Reduction of COX-2 Expression : The compound also inhibits cyclooxygenase-2 (COX-2), an enzyme linked to the inflammatory process. Studies show that this compound decreases COX-2 levels in a concentration-dependent manner, further supporting its anti-inflammatory effects .

- Cytokine Modulation : this compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced A549 cells. This modulation is crucial for controlling inflammatory responses in diseases like pneumonia .

Case Study: In Vitro Analysis

A study conducted on RAW264.7 and A549 cell lines demonstrated that treatment with this compound at concentrations ranging from 5 to 40 μM did not exhibit cytotoxicity while effectively reducing inflammatory markers. The following table summarizes the effects observed:

| Treatment Concentration (μM) | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 80 | 90 |

| 10 | 60 | 70 |

| 20 | 40 | 50 |

| 40 | 20 | 30 |

Anticancer Activity

This compound also exhibits promising anticancer properties, particularly against various cancer cell lines.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and activating caspases .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, which is critical for preventing cancer cell proliferation.

- Inhibition of Tumor Growth : Preliminary studies reveal that this compound demonstrates significant cytotoxicity against several cancer cell lines including A549 (lung), MCF-7 (breast), and HepG2 (liver) with IC50 values indicating potent activity .

Case Study: Antitumor Efficacy

A comparative study evaluating the antitumor efficacy of this compound against standard chemotherapeutic agents showed promising results:

| Cell Line | IC50 (μM) this compound | IC50 (μM) Standard Drug |

|---|---|---|

| A549 | 8.99 | 10.36 |

| MCF-7 | 8.26 | 8.65 |

| HepG2 | 6.92 | 7.60 |

Propriétés

IUPAC Name |

4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)5-7-15-18(24-3)11-20-16(21(15)25-4)10-19(26-20)14-8-6-13(22)9-17(14)23/h5-6,8-11,22-23H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVBYQAVNNRVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155275 | |

| Record name | Gancaonin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126716-36-7 | |

| Record name | Gancaonin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gancaonin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gancaonin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANCAONIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XTP69UV3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antibacterial properties of Gancaonin I?

A1: this compound, a 2-arylbenzofuran found in licorice, has demonstrated moderate to potent antibacterial effects against vancomycin-resistant Enterococcus (VRE) strains [, ]. This suggests its potential as a lead compound for developing new antibacterial agents.

Q2: How does the structure of this compound relate to its antibacterial activity?

A2: While the exact mechanism of action of this compound remains unclear, research suggests that the presence of lipophilic prenyl or related substituents, along with phenolic hydroxyl groups, plays a significant role in its antibacterial activity []. Further research is needed to fully elucidate the structure-activity relationship and identify optimal structural features for enhanced activity.

Q3: Are there other compounds in licorice that exhibit similar antibacterial activity to this compound?

A3: Yes, several other licorice phenolics, particularly 3-arylcoumarins like licoarylcoumarin and glycycoumarin, have also shown moderate to potent antibacterial effects against VRE strains []. This highlights the potential of licorice as a source of novel antibacterial agents.

Q4: Has this compound been investigated for any other potential therapeutic applications?

A4: Research suggests that this compound may play a role in the mechanism of action of Gegen Qinlian decoction (GQD), a traditional Chinese medicine used to treat diabetes mellitus []. Specifically, molecular docking studies showed a strong binding affinity between this compound and several hub genes involved in glucose metabolism, hinting at its potential in diabetes management. Further research is needed to confirm these findings and explore its potential therapeutic applications in this area.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: this compound is typically isolated and purified from licorice extracts using various chromatographic techniques, including silica gel, polyamide, MCI, ODS, Sephadex LH-20 columns, and RP-HPLC []. Its structure is then confirmed using spectroscopic data analysis, including NMR and mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.